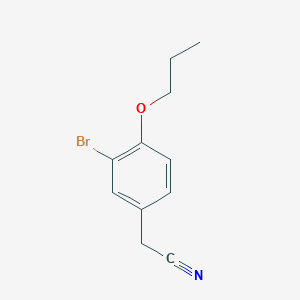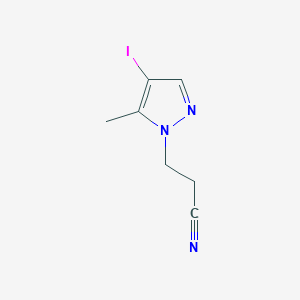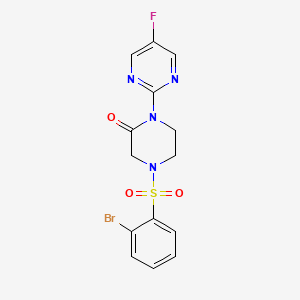
3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 157383-41-0 . It has a molecular weight of 233.19 . The compound is typically stored as a powder .
Synthesis Analysis
While specific synthesis methods for “3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized via the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 3-(dimethylamino)-5-(trifluoromethyl)benzoic acid . Its InChI code is 1S/C10H10F3NO2/c1-14(2)8-4-6(9(15)16)3-7(5-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Polymorphism in Crystal Structures
Studies have identified polymorphs of compounds related to 3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid. For instance, Aakeröy, Desper, and Levin (2005) discovered two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, which shares a similar structural motif. These polymorphs were characterized using crystallographic methods, highlighting the significance of polymorphism in crystal structures and molecular packing arrangements (Aakeröy, Desper, & Levin, 2005).
Anion Recognition and Sensing
Hou and Kobiro (2006) explored the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, demonstrating its high selectivity for divalent anions such as HPO4 2- and SO4 2-. This research underscores the potential of dimethylamino benzoic acid derivatives in developing selective sensors for specific anions (Hou & Kobiro, 2006).
Charge Transfer and Fluorescence Quenching
Vishnoi, Sen, Patwari, and Murugavel (2015) synthesized a fluorescent chemo-sensor using a derivative of dimethylamino benzoic acid, which demonstrated remarkable fluorescence quenching in the presence of picric acid. The study provides insights into the charge transfer mechanisms and potential applications in selective sensing and capture of specific compounds (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Synthesis and Chemical Reactions
Xie Chuan (2005) reported on the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde, highlighting the methodology and optimal conditions for synthesizing derivatives of dimethylamino benzoic acid. This research is crucial for understanding the synthesis processes and potential applications in various fields (Xie Chuan, 2005).
Chemical Oscillations in Reactions
Bell and Wang (2015) investigated the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid by acidic bromate. Their study observed transient chemical oscillations, indicating complex reaction dynamics and potential applications in studying reaction kinetics and mechanisms (Bell & Wang, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(dimethylamino)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)8-4-6(9(15)16)3-7(5-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUQTALSQIJXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)

![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)




![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)
![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)